molecular formula C15H14ClN5O2S B6519201 2-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921083-39-8

2-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No. B6519201
CAS RN: 921083-39-8
M. Wt: 363.8 g/mol
InChI Key: UNWNCFFRVKQSKE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . The presence of the tetrazole ring also suggests potential biological activity, as tetrazole derivatives are known to exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene ring substituted with a sulfonamide group and a tetrazole ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides and tetrazoles are known to participate in a variety of chemical reactions. Sulfonamides, for example, can undergo hydrolysis, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and tetrazole groups could potentially result in the compound having a relatively high melting point and being soluble in polar solvents .

Mechanism of Action

Target of Action

The primary targets of the compound “2-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide” are currently unknown. This compound is a derivative of benzenesulfonamide , which is known to interact with various proteins and enzymes in the body

Mode of Action

As a derivative of benzenesulfonamide, it may interact with its targets through hydrogen bonding . The compound’s molecules are linked by N1—H11···O1 and N1—H12···O2 hydrogen bonding to form an infinite 3-D molecular network .

Biochemical Pathways

The biochemical pathways affected by this compound are not yet fully elucidated. Given its structural similarity to benzenesulfonamide, it might influence similar biochemical pathways. Benzenesulfonamide derivatives are known to interfere with the enzymatic activity of carbonic anhydrases, which play a crucial role in various physiological processes .

Pharmacokinetics

As a sulfonamide derivative, it might exhibit similar pharmacokinetic properties to other sulfonamides, which are generally well absorbed and widely distributed in the body . .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

2-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-11-6-8-12(9-7-11)21-15(18-19-20-21)10-17-24(22,23)14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWNCFFRVKQSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

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